

Spectroscopic Profile of N-Furfuryl-p-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Furfuryl-p-toluidine*

Cat. No.: B1332194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Furfuryl-p-toluidine** (IUPAC Name: N-(furan-2-ylmethyl)-4-methylaniline; CAS No: 3139-27-3). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **N-Furfuryl-p-toluidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	m	2H	Furanyl CH (positions 3, 4)
~7.0-7.1	d	2H	Toluidinyl Ar-H (ortho to -NH)
~6.6-6.7	d	2H	Toluidinyl Ar-H (meta to -NH)
~6.3	m	1H	Furanyl CH (position 5)
~4.3	s	2H	-N-CH ₂ -
~3.8	br s	1H	-NH-
~2.2-2.3	s	3H	-CH ₃

¹³C NMR (Carbon-13) NMR Data[1]

While a detailed experimental spectrum with peak assignments is not publicly available, the existence of a ¹³C NMR spectrum is documented in the PubChem database.[1] Based on the structure and data for analogous compounds, the predicted chemical shifts are as follows:

Chemical Shift (δ) ppm	Assignment
~152-154	Furanyl C-O
~145-147	Toluidinyl C-NH
~142-144	Furanyl C-CH ₂
~129-131	Toluidinyl Ar-CH (meta to -NH)
~127-129	Toluidinyl C-CH ₃
~115-117	Toluidinyl Ar-CH (ortho to -NH)
~110-112	Furanyl CH (position 4)
~107-109	Furanyl CH (position 3)
~45-47	-N-CH ₂ -
~20-22	-CH ₃

Infrared (IR) Spectroscopy

The following table summarizes the expected characteristic infrared absorption bands for **N-Furfuryl-p-toluidine** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
~3100-3000	Medium	C-H stretch (aromatic and furan)
~2950-2850	Medium	C-H stretch (aliphatic -CH ₂ - and -CH ₃)
~1620-1600	Strong	C=C stretch (aromatic ring)
~1520-1500	Strong	C=C stretch (furan ring)
~1320-1250	Strong	C-N stretch (aromatic amine)
~1015	Strong	C-O-C stretch (furan ring)
~810	Strong	C-H out-of-plane bend (p-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry data for **N-Furfuryl-p-toluidine** is available through Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

m/z	Relative Intensity	Assignment
187	Moderate	[M] ⁺ (Molecular Ion)
186	Moderate	[M-H] ⁺
106	High	[C ₇ H ₈ N] ⁺ (Toluidine fragment)
81	Very High	[C ₅ H ₅ O] ⁺ (Furfuryl cation)

Experimental Protocols

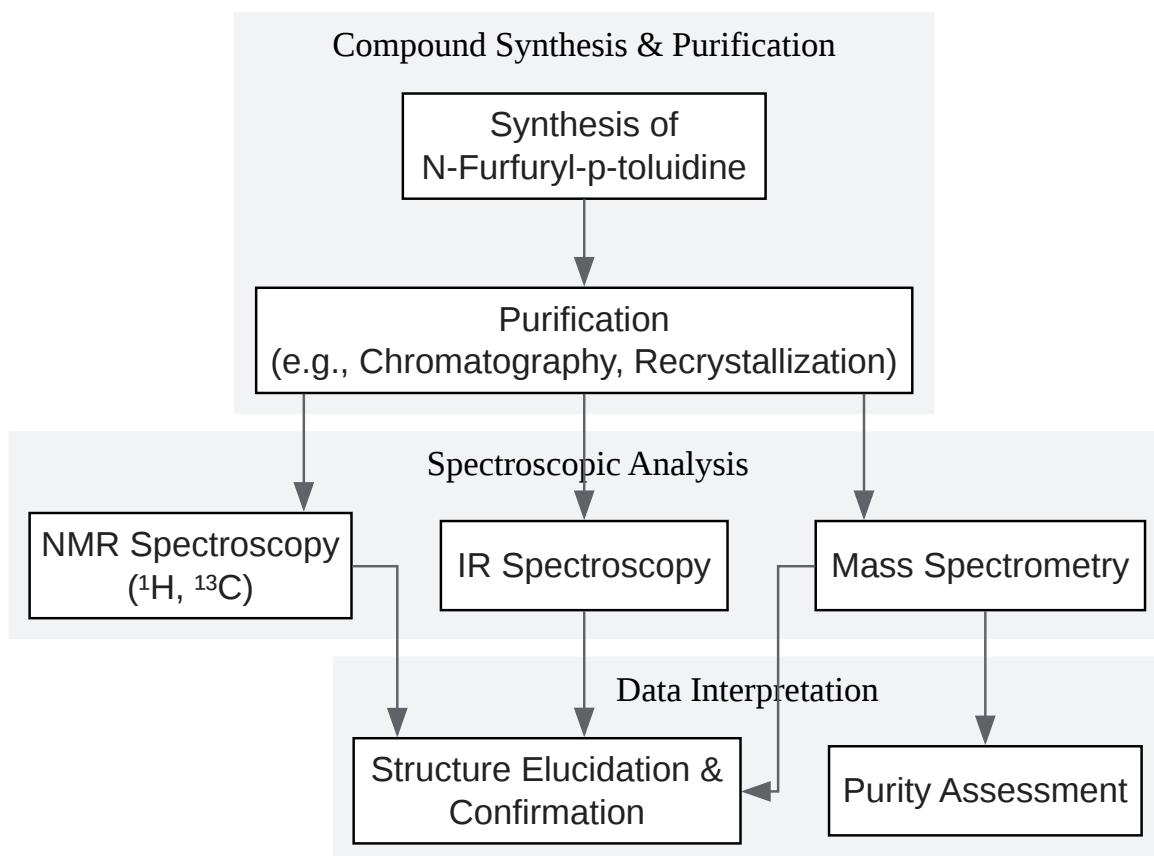
Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and data integrity.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Furfuryl-p-toluidine** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ^{13}C . The spectral width should encompass the expected range for carbon nuclei in the molecule (typically 0-160 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
 - KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.
 - ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

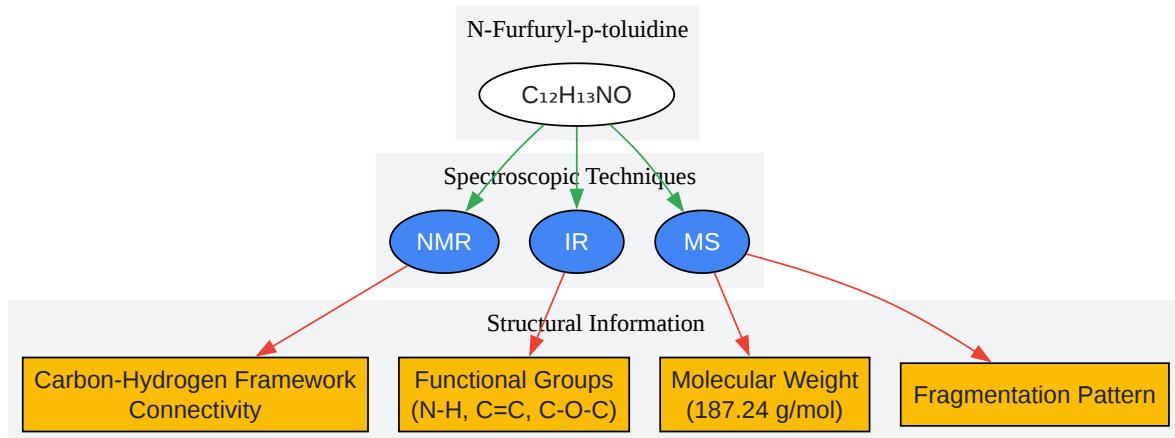

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **N-Furfuryl-p-toluidine**, Gas Chromatography (GC) is an ideal method for sample introduction, which also provides separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for generating ions. A standard electron energy of 70 eV is typically used.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **N-Furfuryl-p-toluidine**.



[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **N-Furfuryl-p-toluidine**.

[Click to download full resolution via product page](#)

Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Furfuryl-p-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332194#spectroscopic-data-for-n-furfuryl-p-toluidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com